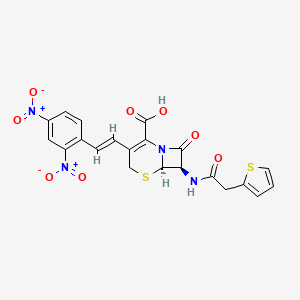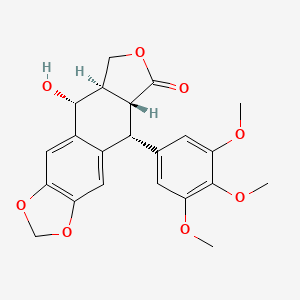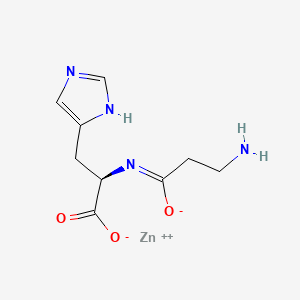
2'-C-甲基胞嘧啶
概述
科学研究应用
NM107 具有广泛的科学研究应用:
化学: NM107 用作合成其他核苷类似物的构件。
生物学: 它用于研究以了解病毒复制和抑制的机制。
作用机制
NM107 通过抑制 HCV 的 RNA 依赖性 RNA 聚合酶 (RdRp) 来发挥其抗病毒作用。它在病毒 RNA 合成过程中充当链终止剂,阻止病毒复制。 NM107 的分子靶点是 HCV 的 NS5B 聚合酶,它干扰病毒复制过程 .
生化分析
Biochemical Properties
2’-C-Methylcytidine interacts with the RNA-dependent RNA polymerase (RdRp) of viruses . Upon phosphorylation into its 5-triphosphate form, 2’-C-Methylcytidine inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This interaction blocks the viral production of HCV RNA, thereby inhibiting viral replication .
Cellular Effects
2’-C-Methylcytidine has shown to have significant effects on various types of cells. For instance, it reduces the number of viral plaques in BHK-21 cells infected with Dengue type 2, Reovirus type 1, West Nile, and Yellow Fever RNA viruses . It also inhibits HCV replication and protects MDBK cells from infection with Bovine Virus Diarrhea Virus (BVDV) and Human Coronavirus (HCoV) .
Molecular Mechanism
The molecular mechanism of 2’-C-Methylcytidine involves its conversion into a 5-triphosphate form, which then inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity . This action blocks the viral production of HCV RNA, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, 2’-C-Methylcytidine has shown to inhibit the replication of Infectious Pancreatic Necrosis Virus (IPNV) both in vitro and in vivo . It inhibits IPNV infection by inhibiting viral RNA replication rather than viral internalization or attachment .
Dosage Effects in Animal Models
In animal models, 2’-C-Methylcytidine has demonstrated protective effects against Norovirus-induced diarrhea and mortality . It markedly delayed the appearance of viral RNA and reduced viral RNA titers in the intestine, mesenteric lymph nodes, spleen, lungs, and stool .
Metabolic Pathways
The metabolism of 2’-C-Methylcytidine involves its conversion into a 5-triphosphate form, which then acts as a potent inhibitor of the HCV RNA-dependent RNA polymerase . This process is crucial for the antiviral activity of 2’-C-Methylcytidine .
Subcellular Localization
Given its role in inhibiting viral RNA replication, it is likely that it localizes to the sites of viral replication within cells .
准备方法
合成路线和反应条件
NM107 可以通过从胞嘧啶开始的多步过程合成这通常通过在氢化钠等碱的存在下使用甲基碘进行甲基化反应来实现 .
工业生产方法
NM107 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括结晶和色谱等纯化步骤,以分离所需产物 .
化学反应分析
反应类型
NM107 经历各种化学反应,包括:
氧化: NM107 可以被氧化形成相应的氧化衍生物。
还原: 还原反应可以将 NM107 转换为其还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
取代: 叠氮化钠等亲核试剂可用于取代反应.
主要产品
相似化合物的比较
类似化合物
AT-527: 另一种对风疹病毒具有抗病毒活性的核苷类似物.
R1479: 一种已进入 HCV 临床试验的核苷类似物.
独特性
NM107 的独特之处在于其广谱抗病毒活性及其对 HCV NS5B 聚合酶的特异性抑制。 与其他一些核苷类似物不同,NM107 在各种细胞类型中表现出强大的活性,并且具有较高的选择性指数 .
属性
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)7(15)5(4-14)18-8(10)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUDLEUZKVJXSZ-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174799 | |
| Record name | 2'-C-Methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20724-73-6 | |
| Record name | 2'-C-Methylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-C-methylcytidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-C-Methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20724-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-C-METHYLCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FS20C1D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


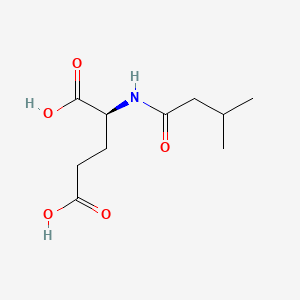

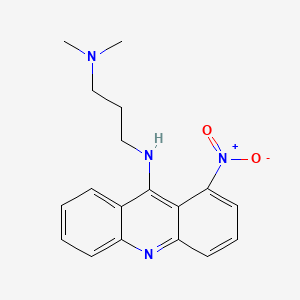
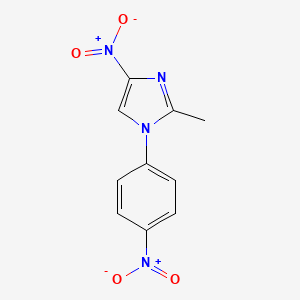


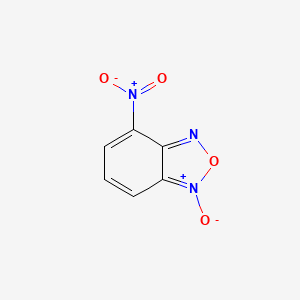
![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid](/img/structure/B1678961.png)
